Cas no 1272852-69-3 (4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid)

4,4,4-Trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by its trifluoromethyl and trifluorophenyl substituents. This compound exhibits strong electron-withdrawing properties due to the presence of multiple fluorine atoms, making it valuable in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its structural features enhance reactivity in nucleophilic and electrophilic processes, particularly in the synthesis of bioactive molecules. The high degree of fluorination also contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound is typically handled under controlled conditions due to its potential sensitivity. Its purity and consistent performance make it suitable for research and industrial applications.
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid structure
1272852-69-3 structure
商品名:4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
CAS番号:1272852-69-3
MF:C10H6F6O2
メガワット:272.143864154816
CID:5981251
PubChem ID:55164258

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
    • AKOS006177333
    • EN300-1936769
    • 1272852-69-3
    • インチ: 1S/C10H6F6O2/c11-6-1-4(2-7(12)9(6)13)5(3-8(17)18)10(14,15)16/h1-2,5H,3H2,(H,17,18)
    • InChIKey: BAXDGMXQWXEEIX-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC(=O)O)C1C=C(C(=C(C=1)F)F)F)(F)F

計算された属性

  • せいみつぶんしりょう: 272.02719840g/mol
  • どういたいしつりょう: 272.02719840g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1936769-0.05g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
0.05g
$707.0 2023-09-17
Enamine
EN300-1936769-1.0g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
1g
$0.0 2023-06-02
Enamine
EN300-1936769-0.1g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
0.1g
$741.0 2023-09-17
Enamine
EN300-1936769-1g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
1g
$842.0 2023-09-17
Enamine
EN300-1936769-0.5g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
0.5g
$809.0 2023-09-17
Enamine
EN300-1936769-0.25g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
0.25g
$774.0 2023-09-17
Enamine
EN300-1936769-2.5g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
2.5g
$1650.0 2023-09-17
Enamine
EN300-1936769-5g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
5g
$2443.0 2023-09-17
Enamine
EN300-1936769-10g
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
1272852-69-3
10g
$3622.0 2023-09-17

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 関連文献

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acidに関する追加情報

4,4,4-Trifluoro-3-(3,4,5-Trifluorophenyl)Butanoic Acid: A Comprehensive Overview

The compound 4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid, identified by the CAS number 1272852-69-3, is a highly fluorinated organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a butanoic acid backbone substituted with trifluorophenyl and trifluoro groups. The presence of multiple fluorine atoms imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The trifluorophenyl group in this compound is known to contribute to increased lipophilicity and reduced susceptibility to enzymatic degradation. Additionally, the trifluoro substituents on the butanoic acid backbone further modulate the compound's physical and chemical properties, making it a promising candidate for various applications.

In terms of synthesis, this compound can be prepared through a variety of methods including nucleophilic substitution, Friedel-Crafts acylation, and transition metal-catalyzed coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of fluorinated compounds, reducing production costs and improving scalability. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the carbon-fluorine bonds present in this molecule.

The physical properties of 4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid are influenced significantly by its fluorinated substituents. The compound exhibits a high melting point due to strong intermolecular forces arising from the electronegative fluorine atoms. Its solubility in organic solvents is also enhanced by the presence of these groups, making it suitable for use in various organic reactions and formulations.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Researchers have explored its use in constructing bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their activity against various enzymes implicated in diseases such as cancer and neurodegenerative disorders.

In conclusion, 4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid represents a valuable addition to the arsenal of fluorinated compounds available for chemical research and development. Its unique structure and properties make it a versatile building block with wide-ranging applications across multiple disciplines. As research continues to uncover new methods for its synthesis and novel applications for its derivatives, this compound is poised to play an increasingly important role in both academic and industrial settings.

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